
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one typically involves the nucleophilic substitution reaction of a chlorinated pyridazine derivative with 2-methylbutanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
化学反応の分析
Types of Reactions
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazinone.
科学的研究の応用
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-(2-methylbutoxy)pyridazine
- 4-Chloro-5-(2-methylbutoxy)pyrimidine
- 4-Chloro-5-(2-methylbutoxy)pyrazine
Uniqueness
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its specific interactions with molecular targets can also differ, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1346697-50-4 |
|---|---|
分子式 |
C9H13ClN2O2 |
分子量 |
216.66 g/mol |
IUPAC名 |
5-chloro-4-(2-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-6(2)5-14-7-4-11-12-9(13)8(7)10/h4,6H,3,5H2,1-2H3,(H,12,13) |
InChIキー |
YPJKITGOTYXLBJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COC1=C(C(=O)NN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)

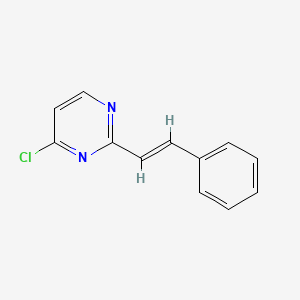
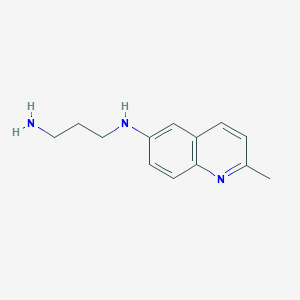
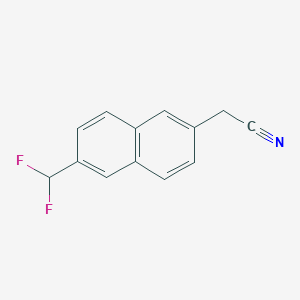
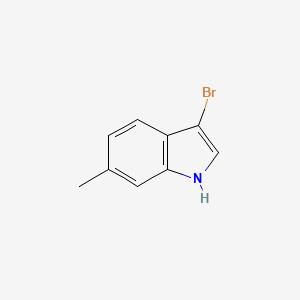
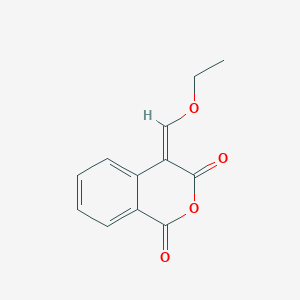
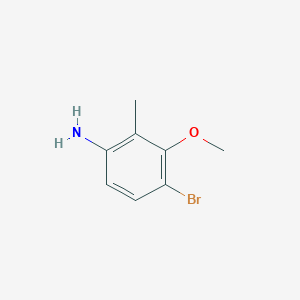
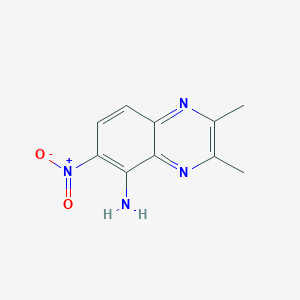
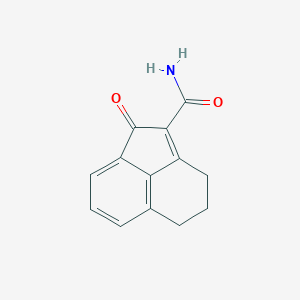
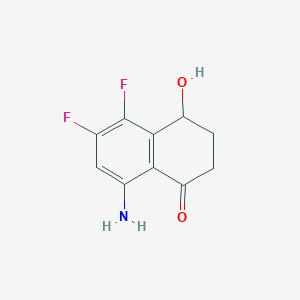

![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
